molecular formula C12H10ClNO4 B11850252 N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide CAS No. 62252-27-1

N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide

Cat. No.: B11850252
CAS No.: 62252-27-1
M. Wt: 267.66 g/mol
InChI Key: MJMARCSWFKPJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide: is a synthetic organic compound belonging to the class of isochromen derivatives This compound is characterized by the presence of a chloro, methoxy, and acetamide group attached to an isochromen ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide typically involves the reaction of 4-chloro-3-methoxy-1-oxo-1H-isochromen-7-ylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like pyridine or triethylamine to facilitate the acetylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown inhibitory activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development .

Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer. Its ability to interact with specific biological targets makes it a valuable compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide involves its interaction with specific molecular targets in cells. It is believed to inhibit the activity of certain enzymes or proteins essential for cell survival and proliferation. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death in bacteria . In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

  • N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)benzamide
  • N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)-Nα-[(4-methylphenyl)sulfonyl]phenylalaninamide
  • N-{[(3S)-5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-7-yl]carbonyl}-L-phenylalanine

Uniqueness: N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the acetamide group enhances its solubility and reactivity, making it a versatile compound for various applications .

Biological Activity

N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

  • Chloro Group : Enhances biological activity through improved solubility.
  • Methoxy Group : Increases interaction with biological targets.
  • Isochromen Backbone : Provides a stable framework for biological interactions.

The molecular formula of the compound is C11H10ClN3O3C_{11}H_{10}ClN_{3}O_{3}, with a molecular weight of 267.67 g/mol.

1. Serine Protease Inhibition

This compound has been identified as a potent inhibitor of serine proteases. This class of enzymes plays crucial roles in various physiological processes, including blood coagulation and immune responses. The inhibition of these enzymes can lead to therapeutic benefits in conditions such as:

  • Cancer : By inhibiting proteases involved in tumor progression.
  • Inflammation : Reducing the activity of proteases that mediate inflammatory responses.

2. Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects. The presence of the chloro and methoxy groups is believed to enhance these properties, making it a candidate for further development in treating inflammatory diseases.

3. Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
N-(4-Chloroisocoumarin)Chlorine and carbonyl groupsSerine protease inhibitor
N-(3-Methoxyisocoumarin)Methoxy and carbonyl groupsAntioxidant activity
N-(4-Fluoroisocoumarin)Fluorine substitutionAnticancer properties

The unique combination of chloro and methoxy substitutions on the isochromen framework in this compound enhances its selectivity and efficacy compared to other related compounds.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Serine Proteases : Interaction studies using techniques like surface plasmon resonance have shown that this compound binds effectively to serine proteases, inhibiting their activity.
  • Cellular Interaction : The compound may disrupt normal cellular functions by interacting with various cellular components, leading to altered signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-y)acetamide in drug development:

  • In Vitro Studies : Experiments have demonstrated significant inhibition of serine protease activity at low concentrations, suggesting a strong therapeutic potential.
  • Animal Models : Preclinical trials are underway to evaluate the efficacy and safety profile in animal models of cancer and inflammation.

Properties

IUPAC Name

N-(4-chloro-3-methoxy-1-oxoisochromen-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4/c1-6(15)14-7-3-4-8-9(5-7)11(16)18-12(17-2)10(8)13/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMARCSWFKPJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=C(OC2=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40489279
Record name N-(4-Chloro-3-methoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62252-27-1
Record name N-(4-Chloro-3-methoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.